2-[(1R)-1-aminoethyl]-5-bromophenolhydrochloride
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Overview
Description
2-[(1R)-1-aminoethyl]-5-bromophenol hydrochloride is an organic compound with significant applications in various scientific fields. It is characterized by the presence of an aminoethyl group and a bromophenol moiety, making it a versatile compound in synthetic chemistry and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst to achieve the desired bromophenol intermediate
Industrial Production Methods
Industrial production of 2-[(1R)-1-aminoethyl]-5-bromophenol hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1R)-1-aminoethyl]-5-bromophenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenol moiety to phenol or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-[(1R)-1-aminoethyl]-5-bromophenol hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-[(1R)-1-aminoethyl]-5-bromophenol hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the bromophenol moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1R)-1-aminoethyl]-5-chlorophenol hydrochloride
- 2-[(1R)-1-aminoethyl]-5-iodophenol hydrochloride
- 2-[(1R)-1-aminoethyl]-5-fluorophenol hydrochloride
Uniqueness
2-[(1R)-1-aminoethyl]-5-bromophenol hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, iodo, and fluoro analogs. The bromine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C8H11BrClNO |
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Molecular Weight |
252.53 g/mol |
IUPAC Name |
2-[(1R)-1-aminoethyl]-5-bromophenol;hydrochloride |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-5(10)7-3-2-6(9)4-8(7)11;/h2-5,11H,10H2,1H3;1H/t5-;/m1./s1 |
InChI Key |
ZOWFHKMYUQCATM-NUBCRITNSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Br)O)N.Cl |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)O)N.Cl |
Origin of Product |
United States |
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